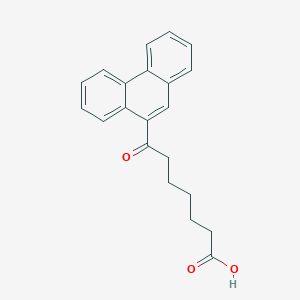

7-Oxo-7-(9-phenanthryl)heptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-oxo-7-phenanthren-9-ylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c22-20(12-2-1-3-13-21(23)24)19-14-15-8-4-5-9-16(15)17-10-6-7-11-18(17)19/h4-11,14H,1-3,12-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWYJGUMLKCFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645323 | |

| Record name | 7-Oxo-7-(phenanthren-9-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-07-9 | |

| Record name | ζ-Oxo-9-phenanthreneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxo-7-(phenanthren-9-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis pathway for 7-Oxo-7-(9-phenanthryl)heptanoic acid, a molecule of interest for further research and development. The document details the core synthetic strategy, a comprehensive experimental protocol, and expected characterization data.

Introduction

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The presence of the keto-acid side chain at the 9-position of the phenanthrene nucleus suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including those with potential pharmacological activity. The synthesis of this compound is primarily achieved through a well-established organic reaction, the Friedel-Crafts acylation. This guide will focus on the practical aspects of this synthetic approach.

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In the context of producing this compound, this involves the reaction of phenanthrene with a derivative of pimelic acid, such as pimeloyl chloride or pimelic anhydride, in the presence of a Lewis acid catalyst.

The regioselectivity of the Friedel-Crafts acylation on phenanthrene is highly dependent on the reaction conditions, particularly the solvent used. While phenanthrene can be acylated at various positions, the use of specific solvents like 1,2-dichloroethane or nitrobenzene has been shown to favor the formation of the 9-substituted isomer. This preference is crucial for the targeted synthesis of this compound.

Detailed Experimental Protocol

This section outlines a detailed, plausible experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is based on established procedures for similar reactions involving phenanthrene.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenanthrene | C₁₄H₁₀ | 178.23 | 10.0 g | 0.056 |

| Pimeloyl chloride | C₇H₁₀Cl₂O₂ | 197.06 | 11.0 g | 0.056 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 15.0 g | 0.112 |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 200 mL | - |

| 2M Hydrochloric Acid | HCl | 36.46 | 150 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | 300 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: The flask is charged with anhydrous aluminum chloride (15.0 g, 0.112 mol) and dry 1,2-dichloroethane (100 mL). The suspension is cooled to 0 °C in an ice bath.

-

A solution of pimeloyl chloride (11.0 g, 0.056 mol) in dry 1,2-dichloroethane (50 mL) is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Following the addition, a solution of phenanthrene (10.0 g, 0.056 mol) in dry 1,2-dichloroethane (50 mL) is added dropwise over 30 minutes at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (approximately 80-85 °C) for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a fume hood with vigorous stirring.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with 2M hydrochloric acid (2 x 75 mL) and then with brine (100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., a mixture of ethanol and water or toluene) to afford pure this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The following table summarizes the expected characterization data for the final product, this compound. The predicted NMR data is based on the known spectral data of a similar compound, 9-acetylphenanthrene, and standard chemical shift correlations.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₁H₂₀O₃ |

| Molecular Weight | 320.38 g/mol |

| Melting Point | Not reported, expected to be a crystalline solid with a defined melting point. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.5-12.0 (br s, 1H, -COOH), 8.6-8.8 (m, 2H, Ar-H), 8.0-8.2 (m, 1H, Ar-H), 7.5-7.8 (m, 6H, Ar-H), 3.1-3.3 (t, 2H, -CH₂-CO-), 2.4-2.6 (t, 2H, -CH₂-COOH), 1.7-1.9 (m, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~200 (-C=O), ~180 (-COOH), 122-135 (Ar-C), ~43 (-CH₂-CO-), ~34 (-CH₂-COOH), ~29, ~25 (-CH₂-CH₂-) |

| Infrared (IR, KBr) | ν (cm⁻¹): ~3000 (O-H stretch, broad), ~1700 (C=O stretch, carboxylic acid), ~1680 (C=O stretch, ketone), ~1600, 1500 (C=C stretch, aromatic) |

| Mass Spectrometry (MS) | m/z: 320.14 [M]⁺, other fragmentation patterns corresponding to the loss of COOH and parts of the alkyl chain. |

This in-depth guide provides a robust framework for the synthesis and characterization of this compound. Researchers and scientists can utilize this information to further their work in drug development and other related fields. It is important to note that all experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions.

An In-depth Technical Guide to the Physicochemical Properties of 7-Oxo-7-(9-phenanthryl)heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-7-(9-phenanthryl)heptanoic acid is a complex organic molecule that incorporates a polycyclic aromatic hydrocarbon (phenanthrene) and a linear carboxylic acid chain with a ketone functional group. This unique combination of structural motifs suggests potential applications in materials science and medicinal chemistry, warranting a thorough investigation of its physicochemical properties. This guide provides a comprehensive overview of the known and predicted properties of this compound, along with generalized experimental protocols for its synthesis, purification, and analysis. Due to the limited availability of experimental data for this specific molecule, several properties have been estimated using computational predictive models.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is critical to note that while the molecular formula and weight are definitive, other values are predicted and should be confirmed through empirical testing.

| Property | Value | Source |

| CAS Number | 898766-07-9 | [1] |

| Molecular Formula | C21H20O3 | [2] |

| Molecular Weight | 320.38 g/mol | [2] |

| Predicted Melting Point | 150-170 °C | |

| Predicted Boiling Point | > 450 °C (with decomposition) | |

| Predicted Aqueous Solubility | Low | |

| Predicted pKa | ~4.5 - 5.0 | |

| Predicted logP | ~4.8 - 5.5 |

Note: Predicted values are based on computational models and should be used as estimates.

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

A plausible synthetic route for this compound is the Friedel-Crafts acylation of phenanthrene with a suitable acylating agent.

Reaction:

Phenanthrene + 7-Chloro-7-oxoheptanoic acid → this compound + HCl

Materials:

-

Phenanthrene

-

7-Chloro-7-oxoheptanoic acid (or its corresponding acyl chloride)

-

Anhydrous aluminum chloride (AlCl3) or another Lewis acid catalyst

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (for workup)

-

Distilled water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenanthrene in the anhydrous solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.

-

In a separate flask, dissolve 7-chloro-7-oxoheptanoic acid in the anhydrous solvent.

-

Add the 7-chloro-7-oxoheptanoic acid solution dropwise to the phenanthrene-AlCl3 mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Caption: Generalized workflow for the synthesis of this compound.

Purification: Recrystallization and Chromatography

The crude product can be purified using standard techniques for solid carboxylic acids.

Materials:

-

Crude this compound

-

Recrystallization solvents (e.g., ethanol, acetic acid, toluene)

-

Silica gel for column chromatography

-

Eluent system (e.g., hexane/ethyl acetate mixture)

Procedure (Recrystallization):

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Procedure (Column Chromatography):

-

Prepare a silica gel column using a suitable eluent system.

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified compound.

Caption: Purification workflow for this compound.

Analysis

The structure and purity of the synthesized compound should be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons, confirming the presence of both the phenanthrene and the heptanoic acid moieties.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the ketone C=O stretch.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Melting Point Analysis: To determine the melting point range of the purified solid, which is an indicator of purity.

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity or the involvement of this compound in any signaling pathways. The presence of the phenanthrene core, a structure found in some natural products and synthetic compounds with biological activity, suggests that this molecule could be a candidate for biological screening.

Logical Workflow for Characterization

The overall process of investigating a novel compound like this compound follows a logical progression from synthesis to detailed characterization and potential biological evaluation.

Caption: Logical workflow for the characterization of a novel chemical entity.

Conclusion

This compound is a compound with potential for further investigation. This guide provides a foundational understanding of its physicochemical properties, based on available data and computational predictions. The outlined general experimental protocols offer a starting point for its synthesis and characterization in a laboratory setting. Future research should focus on obtaining empirical data for its physicochemical properties and exploring its potential biological activities to unlock its full scientific and therapeutic potential.

References

The Elusive Biological Profile of 7-Oxo-7-(9-phenanthryl)heptanoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the biological activity of 7-Oxo-7-(9-phenanthryl)heptanoic acid and its derivatives. Despite a comprehensive search of available scientific literature, specific biological data for this precise chemical entity remains largely unpublished. This document, therefore, provides an in-depth overview of the known biological activities of the core phenanthrene moiety and related derivatives, offering a foundational context for future research and development in this area. The focus will be on established mechanisms of action and toxicological profiles of phenanthrene compounds, which may inform the potential biological activities of the title compound.

Introduction: The Chemical Landscape

This compound is a hybrid molecule combining a phenanthrene nucleus with a seven-carbon aliphatic chain terminating in a carboxylic acid, featuring a ketone at the seventh position. This structure suggests potential interactions with biological systems through both its lipophilic polycyclic aromatic hydrocarbon (PAH) moiety and its more polar carboxylic acid chain. While specific studies on this compound are not publicly available, the known biological activities of phenanthrene and its derivatives provide a starting point for hypothesizing its potential pharmacological or toxicological profile.

General Biological Activities of Phenanthrene and its Derivatives

Phenanthrene, a three-ring aromatic hydrocarbon, and its alkylated derivatives have been the subject of numerous toxicological and pharmacological studies. The biological effects of these compounds are diverse and dependent on their specific chemical structures.

Cardiotoxicity and Ion Channel Modulation

Research has shown that phenanthrene and its alkylated homologs can exert cardiotoxic effects. These effects are often mediated through the direct blockade of potassium (K+) and calcium (Ca2+) ion channels that are crucial for regulating cardiomyocyte contractions.[1][2] This disruption of ion flow can lead to developmental cardiotoxicity.[1][2]

Aryl Hydrocarbon Receptor (AHR) Activation

Certain alkylated phenanthrenes have been found to dysregulate the aryl hydrocarbon receptor (AHR) signaling pathway in ventricular cardiomyocytes.[1][2] The AHR is a ligand-activated transcription factor involved in regulating the expression of genes associated with metabolism, development, and immune responses. Activation of AHR by xenobiotics like PAHs can lead to a range of cellular and physiological effects.

Metabolic Activation and Genotoxicity

Phenanthrene, like other PAHs, can be metabolized by cytochrome P450 enzymes.[3] This metabolic process can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, potentially leading to genotoxic effects.

Effects on Lipid Metabolism

Studies have indicated that exposure to phenanthrene can lead to alterations in lipid metabolism. Long-term exposure in animal models has been shown to induce intestinal dysbiosis and disrupt hepatic lipid metabolism, leading to increased levels of free fatty acids, cholesterol, and triglycerides in the liver.[4] Furthermore, phenanthrene has been observed to alter the lipid profile in zebrafish embryos, which has potential implications for neurological development and early nutritional status.[5][6]

Potential Biological Activities of this compound Derivatives: A Hypothesis

Given the absence of direct experimental data, the biological activity of this compound derivatives can only be hypothesized based on their structural components.

-

Phenanthrene Moiety: The phenanthrene core suggests that these derivatives could potentially exhibit some of the aforementioned biological activities, such as cardiotoxicity through ion channel modulation or AHR activation. The extent of these activities would likely be influenced by the nature of the heptanoic acid side chain.

-

Heptanoic Acid Side Chain: The presence of a carboxylic acid group introduces a polar, ionizable functional group. This could significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule compared to unsubstituted phenanthrene. Carboxylic acids are known to interact with various biological targets, including enzymes and receptors.[7] The oxo group at the 7-position could also influence the molecule's reactivity and metabolic fate.

Future Research Directions

The lack of data on the biological activity of this compound derivatives highlights a significant knowledge gap. Future research should focus on:

-

Synthesis and Characterization: The first step would be the synthesis and full chemical characterization of a series of these derivatives.

-

In Vitro Screening: A comprehensive in vitro screening campaign is necessary to evaluate the cytotoxicity, genotoxicity, and potential pharmacological activities of these compounds. This should include assays to assess their effects on key cellular targets such as ion channels, AHR, and relevant enzymes.

-

Mechanism of Action Studies: For any active compounds identified, detailed mechanism of action studies should be conducted to elucidate the molecular basis of their biological effects.

-

In Vivo Studies: Promising candidates from in vitro studies should be further evaluated in appropriate animal models to assess their in vivo efficacy and safety profiles.

Conclusion

While the biological activity of this compound and its derivatives remains to be experimentally determined, the known biological profiles of phenanthrene and related structures provide a framework for guiding future investigations. The unique combination of a polycyclic aromatic hydrocarbon and a functionalized fatty acid chain suggests that these compounds could possess novel biological properties. Rigorous scientific investigation is now required to unlock the potential of this chemical class and to determine its relevance for researchers, scientists, and drug development professionals.

Data Presentation and Experimental Protocols

As no specific quantitative data or experimental protocols for the biological activity of this compound derivatives are available in the public domain, this section cannot be completed at this time. Future research findings will be essential to populate these critical areas.

Visualizations

Due to the lack of defined signaling pathways or experimental workflows specifically for this compound derivatives, the creation of Graphviz diagrams is not currently feasible. The general signaling pathways for phenanthrene's known effects, such as AHR activation, are well-documented in existing literature but are not specific to the requested compound.

References

- 1. repository.library.noaa.gov [repository.library.noaa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term exposure to phenanthrene at environmental-level induces intestinal dysbiosis and disrupted hepatic lipid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of Phenanthrene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrene, a polycyclic aromatic hydrocarbon with a three-ring structure, serves as a versatile scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current research applications of phenanthrene compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a quantitative analysis of their efficacy. Furthermore, key signaling pathways modulated by phenanthrene derivatives are elucidated and visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction

Phenanthrene and its derivatives are a class of compounds that have garnered significant attention in the field of drug discovery.[1][2][3] The unique structural features of the phenanthrene nucleus allow for diverse functionalization, leading to a wide array of pharmacological activities.[4][5] Naturally occurring phenanthrenes are found in various plant families, including Orchidaceae and Juncaceae, and have been utilized in traditional medicine for centuries.[3][6] Modern synthetic methodologies have further expanded the chemical space of phenanthrene derivatives, enabling the optimization of their therapeutic properties.[7] This guide aims to provide researchers and drug development professionals with a detailed resource on the synthesis, biological evaluation, and mechanistic understanding of phenanthrene compounds.

Synthesis of Phenanthrene Derivatives

Several classical and modern synthetic routes are employed for the construction of the phenanthrene core and its derivatives. The choice of method often depends on the desired substitution pattern and overall complexity of the target molecule.

Classical Synthesis Methods

-

Bardhan-Sengupta Synthesis: This method involves the cyclization of a tethered cyclohexanol group onto an aromatic ring, followed by dehydrogenation to form the phenanthrene core.[8][9]

-

Haworth Synthesis: This approach utilizes the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by a series of reduction and cyclization steps.[8][9]

-

Pschorr Synthesis: This reaction involves the intramolecular cyclization of a diazonium salt derived from an α-phenyl-o-aminocinnamic acid.[8][9]

Modern Synthetic Methods

Modern organic synthesis has introduced more efficient and versatile methods for phenanthrene synthesis. For instance, a palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene offers a one-pot synthesis with a broad substrate scope and high yields.[10][11][12][13][14] Another notable method involves the photochemical cyclization of stilbene precursors.[15]

General Experimental Protocol for Synthesis

A representative synthetic scheme for cytotoxic phenanthrenequinones is outlined below[10][11][12][13]:

-

Preparation of 2-aldehyde-1,4-quinone: This intermediate is prepared by the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation of commercially available 2,5-dihydroxybenzaldehyde in benzene at room temperature.

-

Coupling Reaction: The resulting quinone is coupled with a substituted toluene (e.g., 3,4,5-trimethoxytoluene) in the presence of trifluoroacetic acid (TFA) in ether at room temperature.

-

Methylation: The product from the previous step is methylated using dimethyl sulfate (Me₂SO₄) and potassium carbonate (K₂CO₃) in acetone under reflux.

-

Cyclization: The methylated compound undergoes cyclization using a phosphazene base (P₄-tBu) in benzene at 140°C.

-

Oxidation: The resulting phenanthrene is oxidized to the corresponding phenanthrenequinone using silver(I) oxide (AgO) in the presence of 6 N nitric acid (HNO₃) in acetone at 60°C.

Biological Activities and Therapeutic Potential

Phenanthrene derivatives have been extensively investigated for a variety of biological activities, with the most promising applications in oncology, inflammation, and infectious diseases.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of phenanthrene compounds against various cancer cell lines.

Quantitative Data on Anticancer Activity:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol | H460 (Lung) | 6.1 | [3] |

| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-prolinol | H460 (Lung) | 11.6 | [3] |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (Colon) | 0.97 (µg/mL) | [1][2] |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (Epithelial) | 2.81 (µg/mL) | [1][2] |

| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione | HCT-116 (Colon) | 0.985 | [16] |

| Biphenanthrene Derivative 1 | A549 (Lung) | < 10 | [17] |

| Biphenanthrene Derivative 2 | A549 (Lung) | < 10 | [17] |

| 6-Methoxycoelonin | UACC-62 (Melanoma) | 2.59 | [18] |

| Phenanthrene Derivative 4 | THP-1 (Leukemia) | 3 | [19] |

| Phenanthrene Derivative 6 | THP-1 (Leukemia) | 6 | [19] |

| Phenanthrene Derivative 7 | THP-1 (Leukemia) | 5 | [19] |

| Calanquinone A | Various | 0.08 - 1.66 (µg/mL) | [7] |

| Annoquinone A | Various | 0.08 - 1.66 (µg/mL) | [7] |

| Compound 3 from C. mucronatus | U-87 MG (Glioblastoma) | 19.91 | [20] |

| Compound 9 from C. mucronatus | U-87 MG (Glioblastoma) | 17.07 | [20] |

| Phenanthridine Derivative 8a | MCF-7 (Breast) | 0.28 | [21] |

| Chrysotoxene | HepG2 (Liver) | 19.64 | [6] |

| Confusarin | THP-1 (Leukemia) | 11.51 | [6] |

| 1,5,6-trimethoxy-2,7-dihydroxy-phenanthrene | HeLa (Cervical) | 0.42 | [6] |

| 1,5,6-trimethoxy-2,7-dihydroxy-phenanthrene | HepG2 (Liver) | 0.20 | [6] |

Signaling Pathways in Cancer:

Phenanthrene derivatives exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

-

PI3K/Akt Pathway: This pathway is crucial for cell growth and survival. Some phenanthrene-based compounds have been shown to inhibit the phosphorylation of Akt, leading to the suppression of downstream signaling and induction of apoptosis.[5][17][22][23][24][[“]]

-

MAPK/ERK Pathway: The MAPK/ERK pathway regulates cell proliferation, differentiation, and survival. Inhibition of MEK and ERK phosphorylation by certain phenanthrene derivatives has been observed, contributing to their antiproliferative effects.[17][22][23][[“]][26][27]

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Phenanthrene derivatives have been found to suppress the NF-κB signaling pathway by inhibiting the degradation of IκBα and the nuclear translocation of p65.[5][28][29][30][31][32][33]

Experimental Workflow for Anticancer Activity Evaluation:

Workflow for anticancer evaluation.

Anti-inflammatory Activity

Phenanthrene derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity:

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Various Phenanthrenes from D. denneanum | NO Production Inhibition | 0.7 - 41.5 | [28][33] |

| Phenanthrene Dimer 18 | NO Production Inhibition | 2.89 | [34] |

| Phenanthrene Dimer 13 | NO Production Inhibition | 4.11 | [34] |

| Phenanthrene Dimer 19 | NO Production Inhibition | 5.98 | [34] |

| Phenanthrene Dimer 20 | NO Production Inhibition | 5.77 | [34] |

| Phenanthrene Dimer 21 | NO Production Inhibition | 5.68 | [34] |

| Phenanthrenes from Chinese Yam Peel | COX-1 and COX-2 Inhibition | Higher than NSAIDs | [35] |

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of phenanthrene compounds are often attributed to their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[28][33][34][36] This is frequently achieved through the modulation of the NF-κB and MAPK signaling pathways.[28][29][32][33]

Signaling Pathway for Anti-inflammatory Action:

Anti-inflammatory signaling pathway.

Antimicrobial Activity

Several phenanthrene derivatives have demonstrated potent activity against a range of pathogenic microorganisms, including drug-resistant strains.

Quantitative Data on Antimicrobial Activity:

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Jinflexin B | Methicillin-resistant S. aureus | 12.5 - 100 | [4] |

| Juncusol | Methicillin-resistant S. aureus | 12.5 - 100 | [4] |

| Juncuenin D | Methicillin-resistant S. aureus | 12.5 - 100 | [4] |

| Dehydrojuncuenin B | Methicillin-resistant S. aureus | 12.5 - 100 | [4] |

| Blestriacin | Staphylococcus aureus (including MRSA) | 2 - 8 | [6] |

| Aristoloxazine C | Phytopathogenic Bacteria | < 10 | [37] |

| Cryptolepine Derivative 9 | Xanthomonas oryzae | 0.78 | [37] |

Mechanism of Antimicrobial Action:

The antimicrobial mechanism of phenanthrene compounds is believed to involve the disruption of bacterial cell membranes, leading to a loss of membrane potential and integrity.[6] Some derivatives, like Aristoloxazine C, are thought to interfere with the construction of the bacterial cell wall.[37]

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][31][36][38][39]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the phenanthrene compounds for 48-72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][29][34]

-

Cell Treatment: Treat cells with the phenanthrene compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

This fluorescent staining method is used to visualize nuclear morphology changes associated with apoptosis.[1][3][7][17][20]

-

Cell Treatment: Grow and treat cells on coverslips.

-

Staining: Fix the cells and stain with Hoechst 33342 solution (5 µg/mL in PBS) for 10 minutes at room temperature.

-

Washing: Wash the cells with PBS.

-

Visualization: Mount the coverslips on microscope slides and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Cell Cycle Analysis

This method uses propidium iodide to stain DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[2][4][5][18][37]

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.[11][27][39][40][41][42]

-

Protein Extraction: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram for Anticancer Mechanism:

Anticancer signaling pathways.

Conclusion and Future Perspectives

Phenanthrene compounds represent a rich and diverse class of molecules with significant potential for the development of new drugs. Their broad range of biological activities, coupled with their synthetic tractability, makes them an attractive area for further research. Future studies should focus on the optimization of lead compounds to improve their potency and selectivity, as well as on in-depth mechanistic investigations to fully elucidate their modes of action. The development of novel delivery systems could also enhance the therapeutic efficacy of these promising compounds. The information compiled in this guide provides a solid foundation for researchers to explore the vast potential of phenanthrene derivatives in addressing unmet medical needs.

References

- 1. Apoptosis assay by Hoechst 33342 staining [bio-protocol.org]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Cell cycle analysis by flow cytometry using propidium iodide [bio-protocol.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Item - Synthetic procedure of phenanthrene derivatives. - Public Library of Science - Figshare [plos.figshare.com]

- 14. espublisher.com [espublisher.com]

- 15. daneshyari.com [daneshyari.com]

- 16. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. med.upenn.edu [med.upenn.edu]

- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 19. Design, synthesis, and antiviral evaluation of phenanthrene-based tylophorine derivatives as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. consensus.app [consensus.app]

- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. kumc.edu [kumc.edu]

- 30. Schematic representation of signalling cascades and activation of NFKB and AP-1 [pfocr.wikipathways.org]

- 31. NF-κB - Wikipedia [en.wikipedia.org]

- 32. Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Annexin V-FITC/propidium iodide (PI) apoptosis assay [bio-protocol.org]

- 35. Phenanthrenes in Chinese Yam Peel Exhibit Antiinflammatory Activity, as Shown by Strong in Vitro Cyclooxygenase Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. scispace.com [scispace.com]

- 37. igbmc.fr [igbmc.fr]

- 38. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 39. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 41. ccrod.cancer.gov [ccrod.cancer.gov]

- 42. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of 7-Oxo-7-(9-phenanthryl)heptanoic acid: A Review of Available Synthesis Strategies and a Call for Further Research

Researchers, scientists, and drug development professionals are increasingly interested in novel carboxylic acid derivatives for their potential therapeutic applications. Within this landscape, 7-Oxo-7-(9-phenanthryl)heptanoic acid presents as a compound of theoretical interest. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in knowledge regarding its discovery, specific history of synthesis, and biological activity. This technical guide, therefore, aims to provide a foundational understanding of plausible synthetic routes based on established chemical principles, while highlighting the current absence of empirical data for this specific molecule.

Currently, there is no documented discovery or historical development of this compound in accessible scientific records. The compound, identified by the CAS number 898766-07-9, remains largely uncharacterized in the public domain. Consequently, this guide will focus on the theoretical synthesis and potential research avenues rather than a retrospective analysis.

Plausible Synthetic Pathway: Friedel-Crafts Acylation

A probable and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of phenanthrene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.

Proposed Experimental Protocol

The following protocol is a generalized procedure based on known Friedel-Crafts acylation reactions of phenanthrene and has not been empirically validated for this specific synthesis.

Materials:

-

Phenanthrene

-

Heptanedioic anhydride or Heptanedioyl chloride

-

A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

-

An inert solvent (e.g., dichloromethane, nitrobenzene)

-

Hydrochloric acid (for workup)

-

An organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve phenanthrene in an appropriate inert solvent.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise while stirring.

-

Acylating Agent Addition: Dissolve the acylating agent (heptanedioic anhydride or heptanedioyl chloride) in the same inert solvent and add it dropwise to the stirred phenanthrene-catalyst mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified period. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.

Note: The regioselectivity of Friedel-Crafts acylation on phenanthrene can yield a mixture of isomers. The 9-position is a known site for acylation, but other isomers may also be formed. The choice of solvent and reaction conditions can influence the product distribution.

Potential Research and Applications

Given the lack of available data, the biological activity and potential applications of this compound remain purely speculative. The presence of the phenanthrene moiety, a structural component in various natural products and pharmacologically active compounds, suggests that this molecule could be explored for a range of activities. The carboxylic acid group provides a handle for further chemical modification, such as esterification or amidation, to create a library of derivatives for screening.

Future Directions

The primary and most crucial next step is the actual synthesis and characterization of this compound. A detailed experimental protocol, including reaction conditions, yields, and purification methods, needs to be established and published. Following successful synthesis, comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) will be required to confirm its structure. Subsequently, in vitro and in vivo studies could be initiated to explore its biological properties and potential as a lead compound in drug discovery.

Conclusion

While the core requirements of a detailed technical guide on the discovery and history of this compound cannot be fulfilled due to the absence of published research, this document provides a theoretical framework for its synthesis based on fundamental organic chemistry principles. The lack of information on this compound represents a clear opportunity for novel research in the field of medicinal chemistry and drug development. The scientific community is encouraged to pursue the synthesis and characterization of this enigmatic molecule to unlock its potential.

Diagrams

As there is no experimental data or established signaling pathways for this compound, the creation of relevant Graphviz diagrams is not possible at this time. The logical workflow for its potential synthesis is outlined in the proposed experimental protocol.

Theoretical Studies on 7-Oxo-7-(9-phenanthryl)heptanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 7-Oxo-7-(9-phenanthryl)heptanoic acid, a molecule of interest within the broader class of phenanthrene derivatives. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established chemical principles and the known biological activities of related compounds to present a detailed theoretical framework. This includes a proposed synthetic pathway, predicted spectroscopic data, and a discussion of potential biological activities and associated signaling pathways. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar phenanthrene-based compounds.

Introduction

Phenanthrene and its derivatives represent a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest in medicinal chemistry. Their rigid, planar structure allows for intercalation with DNA, and various derivatives have demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] The title compound, this compound, combines the phenanthrene moiety with a seven-carbon aliphatic chain terminating in a carboxylic acid. This structure suggests potential for development as a targeted therapeutic, with the carboxylic acid group offering a handle for further derivatization or for modulating solubility and pharmacokinetic properties. This guide explores the theoretical underpinnings of its synthesis, expected analytical characteristics, and plausible biological roles.

Physicochemical Properties

Based on its structure, the key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 898766-07-9 | [3] |

| Molecular Formula | C₂₁H₂₀O₃ | [3] |

| Molecular Weight | 320.38 g/mol | [3] |

| Appearance | Predicted: White to off-white solid | General knowledge of similar compounds |

Experimental Protocols

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of phenanthrene with a suitable acylating agent derived from heptanedioic acid.[4][5] The 9-position of phenanthrene is known to be reactive towards electrophilic substitution.[4]

Reaction Scheme:

Phenanthrene + Heptanedioic anhydride → this compound

Detailed Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenanthrene (1.0 eq) and a suitable solvent such as nitrobenzene or ethylene dichloride.[4]

-

Addition of Acylating Agent: To this solution, add heptanedioic anhydride (1.1 eq).

-

Initiation of Reaction: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.2 eq), in portions to control the initial exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on typical values for its constituent functional groups.[6][7][8][9][10][11][12]

Table 4.1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding.[7][9] |

| C-H (Aromatic) | 3100 - 3000 | |

| C-H (Aliphatic) | 3000 - 2850 | |

| C=O (Aromatic Ketone) | 1690 - 1670 | Conjugation with the phenanthrene ring lowers the frequency. |

| C=O (Carboxylic Acid) | 1720 - 1700 | |

| C=C (Aromatic) | 1600 - 1450 | |

| C-O (Carboxylic Acid) | 1320 - 1210 | [7][13] |

Table 4.2: Predicted ¹H NMR Spectroscopy Data

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Phenanthrene) | 8.8 - 7.5 | Multiplets |

| -CH₂- (adjacent to C=O) | ~ 2.5 | Triplet |

| -CH₂- (adjacent to COOH) | ~ 2.3 | Triplet |

| Other -CH₂- Protons | 1.8 - 1.4 | Multiplets |

| -COOH | 12.0 - 10.0 | Singlet (broad) |

Table 4.3: Predicted ¹³C NMR Spectroscopy Data

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 205 - 195 |

| C=O (Carboxylic Acid) | 180 - 170 |

| Aromatic Carbons (Phenanthrene) | 135 - 120 |

| Aliphatic Carbons | 40 - 20 |

Table 4.4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 320.14 | Molecular Ion |

| [M-OH]⁺ | 303.14 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 275.14 | Loss of carboxyl group |

| [C₁₄H₉CO]⁺ | 205.06 | Phenanthrenoyl cation |

| [C₁₄H₉]⁺ | 177.07 | Phenanthrenyl cation |

Theoretical Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the broader class of phenanthrene derivatives has shown significant promise in several therapeutic areas, particularly in oncology and inflammation.[1][14][15][16][17][18][19]

Potential as an Anti-Cancer Agent

Many phenanthrene derivatives exert cytotoxic effects on cancer cells through the induction of apoptosis.[1][20] This programmed cell death can be initiated through various signaling pathways. It is plausible that this compound could modulate key regulators of apoptosis.

A hypothetical signaling pathway for the induction of apoptosis by a phenanthrene derivative is depicted below. This often involves the inhibition of pro-survival pathways such as the PI3K/Akt pathway and the activation of pro-apoptotic pathways.[1]

Potential as an Anti-Inflammatory Agent

Phenanthrene derivatives have also been investigated for their anti-inflammatory properties.[14][17] A common mechanism of inflammation involves the activation of the NF-κB signaling pathway, which leads to the production of pro-inflammatory cytokines.[14][21] It is conceivable that this compound could inhibit this pathway.

Below is a diagram illustrating a potential mechanism for the anti-inflammatory effects of a phenanthrene derivative through the inhibition of the NF-κB pathway.

Conclusion

This compound is a structurally intriguing molecule with potential for further investigation in the fields of medicinal chemistry and drug development. This theoretical guide provides a foundational framework for its synthesis, characterization, and potential biological activities based on the known properties of the phenanthrene class of compounds. The proposed synthetic route via Friedel-Crafts acylation is a well-established and robust method. The predicted spectroscopic data offer a baseline for the characterization of this molecule upon its synthesis. Furthermore, the potential for this compound to exhibit anti-cancer and anti-inflammatory properties, through modulation of key signaling pathways such as PI3K/Akt and NF-κB, warrants experimental validation. It is our hope that this guide will stimulate further research into this and related compounds, ultimately leading to the development of novel therapeutic agents.

References

- 1. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ferrocenyl‐Pyrenes, Ferrocenyl‐9,10‐Phenanthrenediones, and Ferrocenyl‐9,10‐Dimethoxyphenanthrenes: Charge‐Transfer Studies and SWCNT Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. web.pdx.edu [web.pdx.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products - Google Patents [patents.google.com]

- 18. Phenanthrene Dimers: Promising Source of Biologically Active Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic acid. The synthesis is based on the Friedel-Crafts acylation of phenanthrene with pimelic anhydride in the presence of a Lewis acid catalyst. This method is a standard and effective way to introduce an acyl group onto an aromatic ring. The protocol includes a list of materials, step-by-step experimental procedures, and guidelines for purification and characterization. Quantitative data from a representative synthesis are summarized for easy reference. Additionally, a workflow diagram of the synthesis is provided for clear visualization of the process.

Introduction

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. Compounds containing the phenanthrene nucleus are of interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. The synthesis of derivatives like this compound provides a scaffold for further chemical modification, potentially leading to the development of novel therapeutic agents or functional materials. The protocol described herein outlines a straightforward and efficient method for the preparation of this compound via Friedel-Crafts acylation, a fundamental reaction in organic synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Phenanthrene | 1.0 eq |

| Pimelic Anhydride | 1.1 eq |

| Aluminum Chloride (AlCl₃) | 2.2 eq |

| Solvent | Nitrobenzene |

| Reaction Temperature | 0°C to room temperature |

| Reaction Time | 12 hours |

| Product Yield (Estimated) | 60-70% |

| Product Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₂₁H₂₀O₃ |

| Molecular Weight | 320.38 g/mol |

Experimental Protocol

Materials:

-

Phenanthrene

-

Pimelic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (anhydrous)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenanthrene (1.0 eq) and anhydrous nitrobenzene (100 mL). Stir the mixture at room temperature until the phenanthrene is completely dissolved.

-

Addition of Catalyst: Cool the flask to 0°C using an ice bath. Slowly add anhydrous aluminum chloride (2.2 eq) to the stirred solution in portions. Ensure the temperature does not rise above 5°C during the addition.

-

Addition of Acylating Agent: Dissolve pimelic anhydride (1.1 eq) in a minimal amount of anhydrous nitrobenzene and add it to the dropping funnel. Add the pimelic anhydride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl (100 mL). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The nitrobenzene can be removed by steam distillation or vacuum distillation.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Experimental Workflow

Application Notes and Protocols for the Purification of 7-Oxo-7-(9-phenanthryl)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 7-Oxo-7-(9-phenanthryl)heptanoic acid, a molecule of interest in various research and development applications. The following methods have been adapted from established procedures for the purification of aromatic carboxylic acids, ketones, and phenanthrene derivatives to provide robust and reproducible purification strategies for this specific compound.

Data Presentation

The following tables summarize the expected outcomes for each purification method, offering a clear comparison of their efficacy based on typical laboratory results.

Table 1: Comparison of Recrystallization Solvents

| Solvent System | Typical Yield (%) | Purity (%) | Notes |

| Ethanol/Water | 85-95 | >98 | Effective for removing non-polar impurities. |

| Toluene | 70-85 | >99 | Ideal for removing more polar impurities. |

| Acetic Acid/Water | 75-90 | >98.5 | Good for crude purifications with significant impurities. |

| Acetone/Hexane | 80-92 | >99 | Offers a good balance of yield and high purity. |

Table 2: Column Chromatography Performance

| Eluent System (v/v) | Loading Capacity (mg/g silica) | Purity of Pooled Fractions (%) | Typical Recovery (%) |

| Hexane:Ethyl Acetate (9:1 to 7:3 gradient) | 10 | >99.5 | 85-95 |

| Dichloromethane:Methanol (99:1 to 95:5 gradient) | 15 | >99 | 90-97 |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the recommended purification methods.

Method 1: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.

Protocol 1.1: Recrystallization from Ethanol/Water

-

Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 1.2: Recrystallization from Toluene

-

Dissolution: Dissolve the crude product in a minimal amount of hot toluene.

-

Hot Filtration (Optional): If necessary, perform a hot filtration.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold toluene.

-

Drying: Dry the crystals under vacuum.

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[1]

Protocol 2.1: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, less polar eluent (e.g., hexane:ethyl acetate 9:1).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed compound onto the top of the column.

-

Elution: Begin elution with the less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compound down the column.

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Diagram 1: Recrystallization Workflow

Caption: General workflow for the purification of this compound by recrystallization.

Diagram 2: Column Chromatography Workflow

Caption: Step-by-step workflow for the purification of this compound using column chromatography.

References

Application Notes and Protocols for the Characterization of 7-Oxo-7-(9-phenanthryl)heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and characterization of the novel compound, 7-Oxo-7-(9-phenanthryl)heptanoic acid. This document is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this molecule, which holds potential for further investigation in drug discovery and development due to the known biological activities of other phenanthrene derivatives.

Compound Profile

-

Compound Name: this compound

-

Molecular Formula: C₂₁H₂₀O₃

-

Chemical Structure:

Analytical Techniques for Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. The following analytical methods are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns can offer additional structural insights.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound and can be developed into a quantitative analytical method.

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and oxygen, which serves as a fundamental confirmation of the empirical and molecular formula.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structural integrity of this compound.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence

-

Spectral Width: 0 to 220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion to confirm the elemental composition.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.

ESI-TOF MS Parameters:

-

Ionization Mode: Negative Ion Mode (to deprotonate the carboxylic acid)

-

Capillary Voltage: 3.5 kV

-

Fragmentor Voltage: 150 V

-

Drying Gas (N₂) Flow: 8 L/min

-

Gas Temperature: 325 °C

-

Mass Range: m/z 50-500

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound and establish a method for routine analysis.

Instrumentation: HPLC system with a UV-Vis detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). A typical gradient could be 50% to 95% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm (based on the phenanthrene chromophore)[5]

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the sample in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Elemental Analysis

Objective: To determine the weight percentages of carbon, hydrogen, and oxygen in the compound.

Instrumentation: CHNS/O Elemental Analyzer

Procedure:

-

Accurately weigh 1-2 mg of the dried sample into a tin capsule.

-

The sample is combusted in an oxygen-rich environment.

-

The resulting gases (CO₂, H₂O) are separated and quantified by thermal conductivity detection.

Data Presentation

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as experimental data for this specific molecule is not publicly available. The values are predicted based on the analysis of similar chemical structures.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.70 - 7.60 | m | 9H | Ar-H (Phenanthrene) |

| 3.25 | t | 2H | -CO-CH ₂- |

| 2.40 | t | 2H | -CH ₂-COOH |

| 1.80 - 1.70 | m | 4H | -CH₂-CH ₂-CH ₂-CH₂- |

| 12.10 | br s | 1H | -COOH |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | Ar-C =O |

| 179.0 | -C OOH |

| 135.0 - 122.0 | C (Phenanthrene) |

| 43.0 | -CO-C H₂- |

| 34.0 | -C H₂-COOH |

| 29.0 | -CH₂-C H₂-CH₂-CH₂- |

| 24.5 | -CH₂-CH₂-C H₂-CH₂- |

Table 3: Summary of Analytical Characterization Data

| Analytical Technique | Parameter | Expected Result |

| HRMS (ESI-TOF) | [M-H]⁻ | Calculated: 319.1334, Found: 319.1339 |

| HPLC | Purity | >95% (at 254 nm) |

| Retention Time | Approx. 15.2 min (under specified conditions) | |

| Elemental Analysis | % Carbon | Calculated: 78.73, Found: 78.69 |

| % Hydrogen | Calculated: 6.29, Found: 6.33 | |

| % Oxygen | Calculated: 14.98, Found: 14.98 |

Visualizations

Caption: Experimental workflow for the synthesis and characterization of a novel compound.

Caption: Hypothetical signaling pathway for a phenanthrene-based therapeutic agent.

References

- 1. This compound | 898766-07-9 [chemicalbook.com]

- 2. This compound | 898766-07-9 [sigmaaldrich.com]

- 3. 7-Oxo-7-(9-Phenanthryl)heptanoic acid_898766-07-9_해서 화공 [hairuichem.com]

- 4. 9-phenanthryl,9-phenanthro,9-phenanthryl,9-phenanthryl,9-phenanthro,9-phenanthryl,9-phenanthryl,9-phenanthren,9-phenanthrene | Sigma-Aldrich [sigmaaldrich.com]

- 5. akademisains.gov.my [akademisains.gov.my]

The Synthetic Potential of 7-Oxo-7-(9-phenanthryl)heptanoic Acid: A Versatile Building Block for Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction:

7-Oxo-7-(9-phenanthryl)heptanoic acid is a specialized chemical compound characterized by a rigid, polycyclic aromatic phenanthrene core linked to a flexible seven-carbon chain bearing both a ketone and a carboxylic acid. This unique bifunctional architecture positions it as a valuable intermediate in organic synthesis, particularly for the construction of complex molecular frameworks with potential applications in medicinal chemistry and materials science. While specific, documented applications in the synthesis of named compounds are not widely available in publicly accessible literature, its chemical nature allows for a reasoned projection of its utility. This document outlines the probable synthetic routes to this compound and explores its potential applications based on the known reactivity of its constituent functional groups and the established biological significance of phenanthrene derivatives.

Physicochemical Properties and Data

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 898766-07-9 | [1] |

| Molecular Formula | C₂₁H₂₀O₃ | |

| Molecular Weight | 320.38 g/mol | |

| Appearance | Likely a solid | Inferred |

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most probable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of phenanthrene with a suitable acylating agent derived from heptanedioic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenanthrene

-

Heptanedioic anhydride (or heptanedioyl chloride)

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-